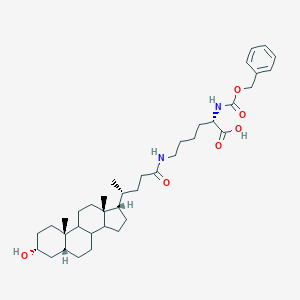

Cbz-E-lcl

説明

Carbobenzyloxy-L-glutamyl-L-leucine (Cbz-E-lcl) is a synthetic dipeptide derivative characterized by the carbobenzyloxy (Cbz) protecting group attached to the N-terminus of a glutamyl-leucine sequence. This compound is widely utilized in peptide synthesis as an intermediate, owing to its stability under acidic conditions and ease of deprotection via catalytic hydrogenation . Structurally, this compound combines the hydrophobic leucine residue with the polar glutamic acid, enabling applications in drug delivery, enzyme inhibition studies, and as a substrate for proteolytic activity assays.

特性

CAS番号 |

104211-96-3 |

|---|---|

分子式 |

C38H58N2O6 |

分子量 |

638.9 g/mol |

IUPAC名 |

(2S)-6-[[(4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-2-(phenylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C38H58N2O6/c1-25(30-15-16-31-29-14-13-27-23-28(41)18-20-37(27,2)32(29)19-21-38(30,31)3)12-17-34(42)39-22-8-7-11-33(35(43)44)40-36(45)46-24-26-9-5-4-6-10-26/h4-6,9-10,25,27-33,41H,7-8,11-24H2,1-3H3,(H,39,42)(H,40,45)(H,43,44)/t25-,27-,28-,29?,30+,31?,32?,33+,37+,38-/m1/s1 |

InChIキー |

XIVDICBERWSPRK-TXJNDFRHSA-N |

SMILES |

CC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |

異性体SMILES |

C[C@H](CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)[C@@H]2CCC3[C@@]2(CCC4C3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)C |

正規SMILES |

CC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |

同義語 |

CBZ-E-LCL N-alpha-CBZ-N-epsilon-lithocholyllysine N-carbobenzoxy-N-lithocholyl-epsilon-lysine |

製品の起源 |

United States |

類似化合物との比較

Table 1: Comparative Analysis of this compound and Analogues

Key Findings :

Lipophilicity and Solubility : this compound exhibits balanced lipophilicity (logP 2.1), outperforming hydrophilic analogues like Cbz-R-G-D in organic solubility but remaining less lipid-soluble than Cbz-A-F-V. This property makes it versatile in mixed-solvent systems for peptide synthesis .

Biological Activity : this compound shows moderate protease inhibition (IC₅₀ 12.8 μM), comparable to Cbz-A-F-V but less potent than specialized inhibitors like E-64 (IC₅₀ 0.02 μM). Its selectivity for cysteine proteases over serine proteases (e.g., trypsin) is well-documented .

Stability : Unlike Cbz-G-G-P, which lacks biological activity, this compound maintains structural integrity in physiological buffers (pH 5–7) for >24 hours, enhancing its utility in in vitro assays .

Critical Analysis of Research Limitations

While this compound is a robust tool in peptide chemistry, its limitations include:

- Low Aqueous Solubility : Precludes direct use in cell-based assays without solubilizing agents.

- Moderate Potency : Outperformed by covalent protease inhibitors (e.g., E-64) in therapeutic contexts. Recent studies suggest hybrid derivatives (e.g., this compound-PEG) could address these issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。